1-[(4-Tert-butylphenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine
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Overview
Description
1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINE is a complex organic compound that features both sulfonyl and piperazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINE typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 4-fluorophenylsulfonyl piperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
**Common
Properties
Molecular Formula |
C20H25FN2O4S2 |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-4-(4-fluorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C20H25FN2O4S2/c1-20(2,3)16-4-8-18(9-5-16)28(24,25)22-12-14-23(15-13-22)29(26,27)19-10-6-17(21)7-11-19/h4-11H,12-15H2,1-3H3 |
InChI Key |
TVGPHORONINCNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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